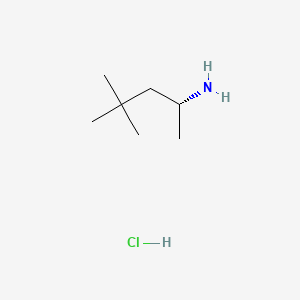

(2R)-4,4-dimethylpentan-2-amine hydrochloride

CAS No.:

Cat. No.: VC18045535

Molecular Formula: C7H18ClN

Molecular Weight: 151.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H18ClN |

|---|---|

| Molecular Weight | 151.68 g/mol |

| IUPAC Name | (2R)-4,4-dimethylpentan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C7H17N.ClH/c1-6(8)5-7(2,3)4;/h6H,5,8H2,1-4H3;1H/t6-;/m1./s1 |

| Standard InChI Key | LJTPCFLSHIIRAL-FYZOBXCZSA-N |

| Isomeric SMILES | C[C@H](CC(C)(C)C)N.Cl |

| Canonical SMILES | CC(CC(C)(C)C)N.Cl |

Introduction

(2R)-4,4-dimethylpentan-2-amine hydrochloride is a chiral amine compound with significant implications in medicinal chemistry and organic synthesis. It belongs to the class of aliphatic amines and is characterized by its branched alkyl structure with two methyl groups attached to the fourth carbon of the pentane chain. This compound is often utilized in pharmacological contexts due to its potential biological activities, including roles as a neurotransmitter or neuromodulator in biological systems.

Synthesis and Reactivity

The synthesis of (2R)-4,4-dimethylpentan-2-amine hydrochloride typically involves several key steps, which can be optimized by selecting appropriate solvents and reaction conditions to maximize yield and purity. For instance, using dichloromethane as a solvent during certain steps can facilitate better separation of products.

As a secondary amine, (2R)-4,4-dimethylpentan-2-amine hydrochloride participates in various chemical reactions typical for this class, including nucleophilic substitution reactions and oxidation reactions. It can also undergo transamination reactions in biological systems.

Biological Activity

The biological activity of (2R)-4,4-dimethylpentan-2-amine hydrochloride is primarily linked to its role as a stimulant and potential nootropic agent. It has been studied for its effects on neurotransmitter levels, particularly dopamine and norepinephrine, which are crucial for mood regulation and cognitive function.

Applications

This compound has several applications in pharmacological contexts due to its potential biological activities. It is often used in research related to neurotransmission pathways and may influence various receptors in the central nervous system.

Safety and Handling

While specific safety data for (2R)-4,4-dimethylpentan-2-amine hydrochloride is limited, compounds of similar structure and reactivity often require careful handling due to potential irritant properties. It is essential to follow standard laboratory safety protocols when handling this compound.

Comparison with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume